molecular formula C10H20N2O2 B1517411 Tert-butyl azetidin-3-ylmethyl(methyl)carbamate CAS No. 1053655-53-0

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate

Cat. No.: B1517411
CAS No.: 1053655-53-0
M. Wt: 200.28 g/mol
InChI Key: IIRJNOLNCXOXOR-UHFFFAOYSA-N
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Description

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate (CAS: 1053655-53-0) is a carbamate-protected azetidine derivative with a molecular formula of C₁₀H₂₀N₂O₂ (free base) or C₉H₁₉ClN₂O₂ (hydrochloride salt; MW: 222.71) . It features a four-membered azetidine ring substituted with a methylcarbamate group at the 3-position. This compound is widely employed as a building block in medicinal chemistry, particularly for synthesizing peptide analogs and kinase inhibitors due to its conformational rigidity and bioavailability-enhancing properties .

Properties

IUPAC Name

tert-butyl N-(azetidin-3-ylmethyl)-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-10(2,3)14-9(13)12(4)7-8-5-11-6-8/h8,11H,5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIRJNOLNCXOXOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1CNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653272
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1053655-53-0
Record name tert-Butyl [(azetidin-3-yl)methyl]methylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653272
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(N-Boc-methylaminomethyl)azetidine
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Biological Activity

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential therapeutic applications and unique structural properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant case studies.

Structural Overview

The compound features a tert-butyl group, an azetidine ring, and a carbamate functional group. Its molecular formula is C9H19N2O2C_9H_{19}N_2O_2, with a molar mass of approximately 186.25 g/mol. The presence of the tert-butyl group contributes to the steric bulk, influencing its reactivity and interactions with biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The azetidine ring and carbamate group can form both covalent and non-covalent bonds with these targets, resulting in modulation of their activity. This modulation can lead to:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymatic reactions, which is crucial for its potential use in therapeutic applications.
  • Signal Transduction Alteration : By interacting with cellular receptors, it may alter signal transduction pathways, impacting various cellular processes.

1. Antiviral and Anticancer Properties

This compound has been explored for its potential as an intermediate in the synthesis of various therapeutic agents, particularly in antiviral and anticancer drug development. Research indicates that derivatives of this compound exhibit significant inhibitory effects on cancer cell lines, including:

  • MDA-MB-231 (Triple-Negative Breast Cancer) : The compound demonstrated potent inhibition with an IC50 value of 0.126 μM, indicating strong anti-proliferative effects on cancer cells while showing lesser effects on non-cancerous cells (MCF10A), thus providing a favorable therapeutic window .

2. Enzyme Mechanisms

The compound is utilized in studies focusing on enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules. It serves as a valuable tool for understanding enzyme kinetics and the development of enzyme inhibitors .

Case Study 1: Inhibition of MMPs

A study highlighted the compound's off-target activity against matrix metalloproteinases (MMP-2 and MMP-9), which are involved in cancer metastasis. The compound exhibited significant inhibition, suggesting its potential role in preventing tumor spread .

Case Study 2: Synthesis of Novel Therapeutics

In synthetic chemistry applications, this compound has been used as a building block for creating more complex organic molecules. For instance, reactions involving this compound have led to the successful synthesis of derivatives that retain biological activity while enhancing stability .

Comparative Analysis

To better understand the unique attributes of this compound in relation to similar compounds, the following table summarizes key structural features and applications:

Compound NameStructural FeaturesUnique Attributes
Tert-butyl (azetidin-3-yl)methylcarbamateAzetidine ring with carbamateIntermediate in drug synthesis
Tert-butyl ((1-(piperidin-3-yl)azetidin-3-yl)methyl)carbamatePiperidine ring additionDistinct pharmacological profile
N-Boc-2-methyl-1,3-propanediamineBoc protecting groupUseful in peptide synthesis

Scientific Research Applications

Organic Synthesis

Tert-butyl azetidin-3-ylmethyl(methyl)carbamate serves as a valuable building block in organic synthesis. It is used for:

  • Preparation of Complex Molecules : The compound's unique structure allows for the creation of complex organic molecules with high yields and purity.
  • Intermediate in Pharmaceutical Synthesis : It acts as an intermediate in the synthesis of various pharmaceuticals, facilitating the development of new therapeutic agents.

Biological Research

In biological contexts, this compound has been utilized to:

  • Study Enzyme Interactions : It helps investigate the effects of azetidine derivatives on enzyme activities and metabolic pathways.
  • Investigate Biological Systems : The compound's interaction with biological targets can provide insights into its potential pharmacological effects .

Medicinal Chemistry

The compound shows promise in medicinal chemistry due to its potential biological activities:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit cyclin-dependent kinases (CDKs), which are critical for cell cycle regulation.
  • Neurotransmitter Modulation : Its ability to modulate neurotransmitter receptor activity indicates potential applications in treating neurological disorders such as depression and anxiety .

In Vivo Studies

Recent studies have demonstrated that this compound can influence inflammation markers in animal models, suggesting its potential role in managing inflammatory diseases.

Binding Affinity Tests

Research indicates that this compound binds effectively to CDKs, impacting cell proliferation pathways. This binding affinity highlights its potential as a therapeutic agent in cancer treatment.

Therapeutic Potential

The compound's modulation of neurotransmitter receptors suggests further investigation into its pharmacological profiles, particularly for conditions affecting the central nervous system.

Q & A

What are the standard synthetic routes for tert-butyl azetidin-3-ylmethyl(methyl)carbamate, and how do reaction conditions influence yield?

Basic
The compound is typically synthesized via multi-step protocols involving nucleophilic substitution and carbamate protection. A common approach involves reacting tert-butyl chloroformate with azetidine derivatives under controlled conditions. For example, tert-butyl carbamate intermediates are formed using NaHCO₃ as a base in THF or DCM at low temperatures (-78°C to room temperature) to minimize side reactions . Purification often employs column chromatography with gradients of EtOAc/hexane. Yield optimization requires precise stoichiometry, inert atmospheres (N₂), and monitoring via TLC or LC-MS .

Advanced
Contradictions in yield arise from competing reactions, such as over-alkylation or hydrolysis. For instance, in the coupling of tert-butyl carbamate with chloropyrimidine derivatives (e.g., , Step 1), excess NaHCO₃ (3–4 equivalents) improves selectivity by neutralizing HCl byproducts, but higher equivalents may degrade sensitive intermediates. Scaling up reactions (e.g., from 3 g to 10 g) requires adjusting solvent volume-to-mass ratios and heating/cooling rates to maintain reaction efficiency. Reproducibility challenges in cyclization steps (e.g., , Step 4) can be mitigated by using polar aprotic solvents like NMP at 100°C, which enhance ring closure kinetics .

How can researchers characterize this compound and confirm its structural integrity?

Basic
Key characterization methods include:

  • Mass Spectrometry (MS): ESI+ or MALDI-TOF confirms molecular weight (e.g., m/z 356 [M + H]+ in ).
  • NMR: ¹H and ¹³C NMR identify protons and carbons adjacent to the azetidine ring and tert-butyl group. For example, tert-butyl signals appear as singlets at ~1.4 ppm (¹H) and ~28 ppm (¹³C) .
  • IR Spectroscopy: Carbamate C=O stretches are observed at ~1680–1720 cm⁻¹ .

Advanced
Advanced techniques like 2D NMR (COSY, HSQC) resolve stereochemical ambiguities, particularly for chiral azetidine derivatives. X-ray crystallography can confirm absolute configuration, as seen in tert-butyl spirocyclic analogs ( ). Purity assessment via HPLC (C18 columns, acetonitrile/water gradients) detects trace impurities (<0.5%) that may arise from incomplete Boc deprotection or side-chain oxidation .

What are the stability and storage requirements for this compound?

Basic
The compound is hygroscopic and degrades under acidic/basic conditions. Recommended storage includes:

  • Temperature: –20°C in airtight containers under inert gas (argon) to prevent hydrolysis .
  • Light Protection: Amber vials to avoid UV-induced decomposition of the carbamate group.
  • Solvent: Stable in anhydrous DMSO or THF for ≤6 months; avoid aqueous buffers unless used immediately .

Advanced
Long-term stability studies (e.g., via accelerated degradation at 40°C/75% RH) reveal that the azetidine ring undergoes slow oxidation, forming N-oxide byproducts. Stabilizers like BHT (0.01–0.1% w/w) can extend shelf life. Lyophilization is discouraged due to tert-butyl group volatility. For pH-sensitive applications, buffer systems (pH 6–8) minimize carbamate cleavage .

How does this compound function in drug discovery, particularly as a synthetic intermediate?

Basic
The compound serves as a versatile building block in medicinal chemistry:

  • Protecting Group: The tert-butyl carbamate (Boc) protects primary amines during multi-step syntheses (e.g., peptide coupling or heterocycle formation) .
  • Bioisostere: The azetidine ring mimics pyrrolidine in bioactive molecules, enhancing metabolic stability and solubility .

Advanced
In kinase inhibitor design (e.g., ), the azetidine moiety improves target selectivity by reducing off-target interactions. For example, tert-butyl carbamate derivatives of pyrimidine-4-amine (, Step 2) show enhanced binding to ATP pockets in BTK or EGFR kinases. Structure-activity relationship (SAR) studies reveal that substituting the methyl group on the carbamate (e.g., with ethyl or cyclopropyl) modulates lipophilicity (clogP) and blood-brain barrier penetration .

How can researchers address low yields or side products in the synthesis of this compound derivatives?

Advanced
Common pitfalls and solutions include:

  • Low Coupling Efficiency: Use coupling agents like HATU or EDCI for amide bond formation instead of relying on in situ activation (, Step 3).
  • Epimerization: Chiral azetidine intermediates may racemize under basic conditions. Switching from NaHCO₃ to milder bases (e.g., DIEA) and lowering reaction temperatures (–10°C) preserves stereochemistry .
  • Byproduct Formation: In Pd-catalyzed cross-couplings (, Step 5), residual palladium can catalyze Heck side reactions. Scavengers like SiliaMetS® Thiol reduce Pd levels to <10 ppm .

What analytical strategies resolve contradictions in reported biological activity data for this compound?

Advanced
Discrepancies in IC₅₀ values or binding affinities often stem from assay conditions:

  • Buffer Composition: Varying ionic strength (e.g., 100 mM NaCl vs. 150 mM) alters ligand-receptor interactions. Standardize buffers across studies .
  • Protein Source: Recombinant vs. native enzymes (e.g., cytochrome P450 isoforms) may show differential metabolism. Use orthogonal assays (SPR, ITC) to validate binding .
  • Metabolite Interference: Boc-deprotected metabolites (e.g., free azetidine) may exhibit off-target effects. Include control experiments with the deprotected analog .

Comparison with Similar Compounds

Key Properties :

  • Synthesis : Typically prepared via nucleophilic substitution or coupling reactions, as exemplified in protocols involving Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura reactions) .

Comparison with Structural and Functional Analogs

Structural Analogues

The following table summarizes critical structural and functional differences:

Compound Name Core Structure Substituents Molecular Formula Key Properties Applications References
Tert-butyl azetidin-3-ylmethyl(methyl)carbamate Azetidine 3-methylcarbamate C₁₀H₂₀N₂O₂ Rigid 4-membered ring; moderate solubility in organic solvents Kinase inhibitors, peptide synthesis
Tert-butyl (pyrrolidin-3-ylmethyl)carbamate Pyrrolidine 3-carbamate C₁₁H₂₂N₂O₂ 5-membered ring; higher lipophilicity CNS-targeted drug candidates
Tert-butyl (3-hydroxyazetidin-3-yl)ethylcarbamate Azetidine 3-hydroxyethylcarbamate C₁₀H₂₀N₂O₃ Enhanced hydrogen-bonding capacity; improved aqueous solubility Antiviral agents
Tert-butyl ((4-bromo-pyrazolyl)methyl)carbamate Pyrazole 4-bromo-pyrazole + methylcarbamate C₁₀H₁₆BrN₃O₂ Electrophilic bromine substituent; reactive in cross-coupling Alk inhibitors, PROTACs

Key Observations :

  • Ring Size and Strain : Azetidine derivatives (4-membered rings) exhibit higher ring strain compared to pyrrolidine analogs, influencing reactivity and metabolic stability .
  • Solubility : Hydroxy-substituted azetidine derivatives (e.g., CAS 1205921-06-7) demonstrate superior aqueous solubility due to polar functional groups .
  • Synthetic Utility : Brominated pyrazole analogs (e.g., CAS 943060-59-1) are preferred for Pd-mediated coupling reactions in kinase inhibitor synthesis .

Functional Analogues

  • Carbamate vs. Urea Derivatives : Carbamates (e.g., this compound) generally exhibit better hydrolytic stability than urea analogs, making them suitable for prolonged in vivo applications .
  • Salt Forms : Hydrochloride and oxalate salts of azetidine carbamates (e.g., CAS 1187929-81-2) enhance crystallinity and purity during large-scale synthesis .

Preparation Methods

Hydrogenation of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate

One of the documented methods involves catalytic hydrogenation of a benzhydryl-protected azetidine carbamate precursor:

  • Procedure : A solution of tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate (6.18 g, 17.53 mmol) in methanol and ethyl acetate is purged with argon. Palladium on carbon (10%, wet) catalyst is added, and the mixture is stirred under a hydrogen atmosphere for 18 hours. The reaction mixture is then filtered and solvents evaporated.

  • Outcome : This yields a mixture of tert-butyl azetidin-3-ylmethyl(methyl)carbamate and diphenylmethane. Further purification affords the pure product.

  • Significance : This method effectively removes the benzhydryl protecting group via hydrogenolysis, providing the target molecule in good purity.

Organolithium Addition to Boc-Azetidinone

Another approach involves nucleophilic addition of organolithium reagents to Boc-protected azetidinone intermediates:

  • Procedure : 3-bromo-1,2-difluorobenzene is treated with n-butyllithium at −78 °C under nitrogen to generate an aryllithium species. This is then added dropwise to a solution of 1-Boc-3-azetidinone in dry diethyl ether at −78 °C. The mixture is allowed to warm to ambient temperature and stirred further. After quenching with aqueous ammonium chloride, the organic phase is extracted, dried, and purified by silica gel chromatography.

  • Yield : Around 69% yield of the corresponding hydroxy azetidine carbamate derivative is reported.

  • Relevance : Although this method is described for related azetidine derivatives, it demonstrates the utility of organolithium reagents in constructing substituted azetidine rings with Boc protection, a key step toward the target compound.

Reductive Amination Using Sodium Triacetoxyborohydride

A reductive amination strategy has been employed for the synthesis of azetidine derivatives bearing methylamino substituents:

  • Procedure : 5-Fluoroindoline and tert-butyl 3-oxoazetidine-1-carboxylate are dissolved in dichloromethane and reacted for 1 hour. Sodium triacetoxyborohydride is added, and the reaction proceeds for 12 hours. The mixture is concentrated, washed with sodium bicarbonate solution, dried, filtered, and purified by silica gel chromatography.

  • Yield : Approximately 69% yield of the methylaminomethyl azetidine carbamate derivative is obtained.

  • Application : This method is adaptable for introducing methylamino groups onto azetidine rings, crucial for preparing this compound.

Epoxide Ring Opening and Azetidine Formation via Superbase-Induced Cyclization

A more general and scalable route involves the use of epoxides and superbases to generate azetidine rings:

  • General Procedure : A superbase mixture of tert-butoxide, diisopropylamine, and n-butyllithium in tetrahydrofuran (THF) is prepared at −78 °C under nitrogen. An epoxide (oxirane) derivative is added dropwise, and the reaction is stirred at −78 °C for 2 hours. The reaction is quenched with water and diethyl ether, phases separated, and the organic layer dried and purified.

  • Mechanism : The superbase deprotonates suitable precursors, facilitating nucleophilic attack on epoxides to form azetidine rings via intramolecular cyclization.

  • Advantages : This method allows regio- and diastereoselective synthesis of azetidines with excellent yields and functional group tolerance.

Summary Table of Preparation Methods

Method No. Starting Material(s) Key Reagents/Conditions Yield (%) Notes
1 tert-butyl ((1-benzhydrylazetidin-3-yl)methyl)carbamate Pd/C, H2 atmosphere, MeOH/EtOAc, 18 h Not specified Hydrogenolysis to remove benzhydryl protecting group
2 3-bromo-1,2-difluorobenzene, 1-Boc-3-azetidinone n-butyllithium, diethyl ether, −78 °C to RT ~69 Organolithium addition to Boc-azetidinone
3 5-Fluoroindoline, tert-butyl 3-oxoazetidine-1-carboxylate Na triacetoxyborohydride, DCM, RT, 12 h ~69 Reductive amination introducing methylamino group
4 Epoxides (oxiranes) tert-butoxide, diisopropylamine, n-butyllithium, THF, −78 °C Variable Superbase-induced azetidine ring formation

Research Findings and Considerations

  • Functional Group Compatibility : The superbase-induced cyclization method demonstrates remarkable tolerance to diverse functional groups, enabling the synthesis of substituted azetidines with high regio- and stereoselectivity.

  • Purification Techniques : Flash column chromatography on silica gel is commonly employed to purify intermediates and final products, often using ethyl acetate/isooctane or ethyl acetate/hexane mixtures as eluents.

  • Reaction Scale and Conditions : Most procedures are performed under inert atmosphere (nitrogen or argon) and low temperatures (−78 °C) to control reactivity and selectivity.

  • Analytical Data : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are used to confirm product identity and purity. For example, MS m/z values around 285–293 correspond to the molecular ions of related azetidine carbamate derivatives.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Tert-butyl azetidin-3-ylmethyl(methyl)carbamate
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